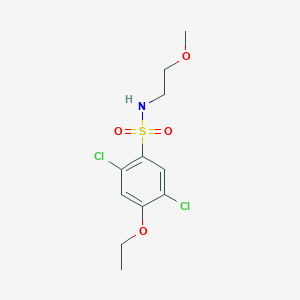
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 is a non-steroidal anti-inflammatory drug (NSAID) that is used in scientific research to study the role of COX-2 in various physiological and pathological conditions.
Mechanism of Action
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is induced by inflammatory stimuli and is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, this compound does not affect the normal physiological functions of prostaglandins.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells. This compound has also been shown to protect against ischemic injury in the heart, brain, and kidney. However, this compound has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a selective COX-2 inhibitor that can be used to study the role of COX-2 in various physiological and pathological conditions. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, this compound does not affect the normal physiological functions of prostaglandins. However, this compound has some limitations in lab experiments. This compound has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models, which may limit its use in some experiments. In addition, this compound may not be suitable for studying the role of COX-1 in physiological and pathological conditions.
Future Directions
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. However, there are still many unanswered questions regarding the role of COX-2 in different diseases and the potential therapeutic benefits of COX-2 inhibition. Future research could focus on the following directions:
1. Investigating the role of COX-2 in different types of cancer and the potential therapeutic benefits of COX-2 inhibition in cancer treatment.
2. Studying the role of COX-2 in cardiovascular diseases, Alzheimer's disease, and other conditions.
3. Developing new COX-2 inhibitors with improved efficacy and safety profiles.
4. Studying the potential interactions between COX-2 inhibitors and other drugs, such as antiplatelet agents and anticoagulants.
5. Investigating the potential use of COX-2 inhibitors in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized using a multi-step process starting from 2,4-dimethylbenzenesulfonamide. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected compound is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexylamine derivative. The final step involves the removal of the Boc group and the introduction of the methoxy group using methanol and hydrochloric acid.
Scientific Research Applications
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. COX-2 is upregulated in many types of cancer, and its inhibition by this compound has been shown to suppress tumor growth and metastasis. This compound has also been used to study the role of COX-2 in inflammation, pain, and fever. In addition, this compound has been used to investigate the potential therapeutic benefits of COX-2 inhibition in cardiovascular diseases, Alzheimer's disease, and other conditions.
properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-12(2)15(10-14(11)19-3)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
InChI Key |
WHQWNJKPIOVZFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















